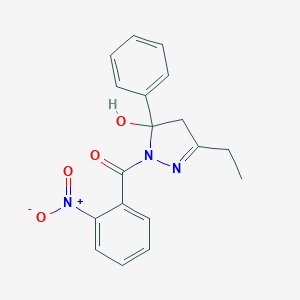![molecular formula C22H17N3O4 B414784 methyl 4-[[3-(1H-benzimidazol-2-yl)-4-hydroxyphenyl]carbamoyl]benzoate](/img/structure/B414784.png)
methyl 4-[[3-(1H-benzimidazol-2-yl)-4-hydroxyphenyl]carbamoyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[3-(1H-benzimidazol-2-yl)-4-hydroxyanilino]carbonyl}benzoate is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[[3-(1H-benzimidazol-2-yl)-4-hydroxyphenyl]carbamoyl]benzoate typically involves multiple steps. One common method starts with the benzoylation of substituted phenols under low temperature conditions. This is followed by a Fries rearrangement using anhydrous aluminum chloride as a catalyst to yield hydroxy benzophenones . The final step involves the coupling of the benzimidazole moiety with the hydroxy benzophenone derivative under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-{[3-(1H-benzimidazol-2-yl)-4-hydroxyanilino]carbonyl}benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[3-(1H-benzimidazol-2-yl)-4-hydroxyanilino]carbonyl}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of methyl 4-[[3-(1H-benzimidazol-2-yl)-4-hydroxyphenyl]carbamoyl]benzoate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell division and induction of apoptosis in cancer cells . The compound may also interfere with the synthesis of essential biomolecules in bacteria and fungi, leading to their death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clemizole: An antihistaminic agent with a benzimidazole core.
Omeprazole: An antiulcer drug that also contains a benzimidazole ring.
Thiabendazole: An antihelmintic agent with a similar structure.
Uniqueness
Methyl 4-{[3-(1H-benzimidazol-2-yl)-4-hydroxyanilino]carbonyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H17N3O4 |
|---|---|
Molekulargewicht |
387.4g/mol |
IUPAC-Name |
methyl 4-[[3-(1H-benzimidazol-2-yl)-4-hydroxyphenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C22H17N3O4/c1-29-22(28)14-8-6-13(7-9-14)21(27)23-15-10-11-19(26)16(12-15)20-24-17-4-2-3-5-18(17)25-20/h2-12,26H,1H3,(H,23,27)(H,24,25) |
InChI-Schlüssel |
SEQLYKMAZDBBRQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4N3 |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-11-methyl-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B414702.png)
![3-methyl-N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}butanamide](/img/structure/B414710.png)

![2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(2-CYANOPHENYL)ACETAMIDE](/img/structure/B414714.png)
![2,3,4,5-Tetrachloro-6-[(diallylamino)carbonyl]benzoic acid](/img/structure/B414715.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]furan-2-carboxamide](/img/structure/B414716.png)

![5,5,6-Trimethylbicyclo[2.2.1]heptan-2-one (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone](/img/structure/B414718.png)
![2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE](/img/structure/B414719.png)
![(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B414720.png)
![3-[4-(2-Cyano-ethylamino)-phenoxy]-propionitrile](/img/structure/B414721.png)



